2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-phenylacetamide
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Overview
Description
The compound 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-phenylacetamide is a complex organic molecule featuring a triazole ring, adamantyl group, and phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carboxylic acids or their derivatives.
Introduction of the Adamantyl Group: The adamantyl group is introduced through alkylation reactions, often using adamantyl halides in the presence of a base.
Attachment of the Phenylacetamide Moiety: This step involves the reaction of the triazole derivative with phenylacetic acid or its derivatives, typically under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylacetamide moiety, potentially altering the electronic properties of the compound.
Substitution: The phenyl rings and the triazole ring can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and amines.
Substitution: Functionalized triazole and phenylacetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound has potential as an antimicrobial or antifungal agent due to the presence of the triazole ring, which is known for its biological activity.
Medicine
In medicinal chemistry, the compound is investigated for its potential as a drug candidate. The adamantyl group is known to enhance the lipophilicity and stability of drug molecules, potentially improving their pharmacokinetic properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-phenylacetamide involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in enzymes, inhibiting their activity. The adamantyl group may enhance membrane permeability, allowing the compound to reach intracellular targets more effectively.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide
- 2-{[5-(2,4-Dichlorophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-phenylacetamide is unique due to the presence of the adamantyl group. This group imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, which can influence the compound’s biological activity and stability.
Properties
Molecular Formula |
C26H28N4OS |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C26H28N4OS/c31-23(27-21-7-3-1-4-8-21)17-32-25-29-28-24(30(25)22-9-5-2-6-10-22)26-14-18-11-19(15-26)13-20(12-18)16-26/h1-10,18-20H,11-17H2,(H,27,31) |
InChI Key |
YCXTWDVWIWKJBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
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